

physicochemical properties of methyl 2,4-dihydroxybenzoate

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Compound of Interest

Compound Name: Methyl 2,4-Dihydroxybenzoate

Cat. No.: B044491

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl 2,4-dihydroxybenzoate**. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory applications.

Chemical Identity and Structure

Methyl 2,4-dihydroxybenzoate, also known as methyl β -resorcyate, is an organic compound and a methyl ester of 2,4-dihydroxybenzoic acid.^[1] It serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals and is used in cosmetic formulations.^[2]

- IUPAC Name: **methyl 2,4-dihydroxybenzoate**^{[2][3]}
- CAS Number: 2150-47-2^{[2][4]}
- Molecular Formula: $C_8H_8O_4$ ^{[2][3]}
- Molecular Weight: 168.15 g/mol ^{[3][4]}
- InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N^{[1][2]}

- Canonical SMILES: COC(=O)C1=CC=C(O)C=C1O[\[1\]](#)[\[2\]](#)

Tabulated Physicochemical Properties

The quantitative properties of **methyl 2,4-dihydroxybenzoate** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	White to off-white, pale cream crystalline powder	[2] [3]
Melting Point	118-121 °C	[1] [5]
113.0-122.0 °C	[2]	
Boiling Point	326.90 °C	[3]
Density	1.3000 g/cm ³	[3]
pKa (Predicted)	8.14 ± 0.18	[5]

Table 2: Solubility Profile

Solvent	Solubility	Source(s)
Water	Poorly soluble	[3]
Ethanol	Readily soluble	[3]
Methanol	Soluble	[5]
Chloroform	Soluble	[3]

Experimental Protocols

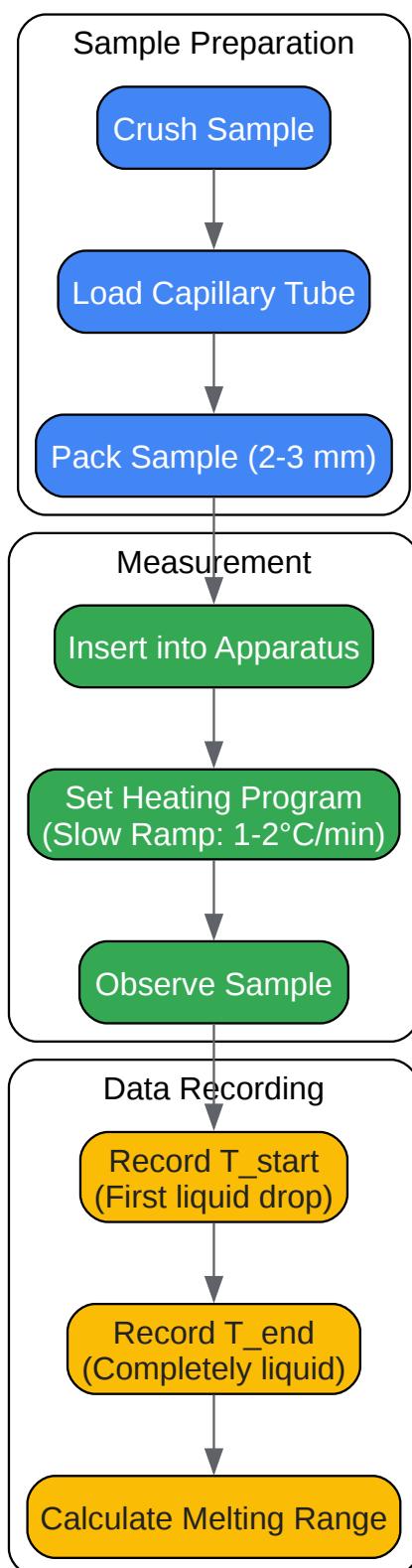
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and should be adapted based on specific laboratory equipment and safety guidelines.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range using a digital melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **methyl 2,4-dihydroxybenzoate** is finely crushed. The open end of a capillary tube is tapped into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.^[6]
- **Apparatus Setup:** The melting point apparatus is turned on. For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to find an approximate range.^[7]
- **Measurement:** The capillary tube is inserted into the apparatus.^[8] For a precise measurement, the temperature is brought to ~15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.^{[7][8]}
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.^{[8][9]}



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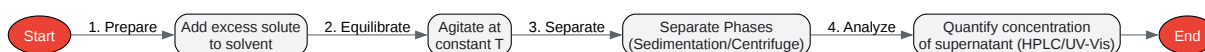
Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.^[10]

Methodology:

- **System Preparation:** An excess amount of solid **methyl 2,4-dihydroxybenzoate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[10] The temperature must be strictly controlled.^{[10][11]}
- **Phase Separation:** The suspension is allowed to stand undisturbed at the same temperature until the excess solid has fully sedimented. Centrifugation may be used to facilitate separation if colloids are formed.^[10]
- **Analysis:** A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.^[10] The sample is diluted if necessary, and the concentration of the dissolved solute is quantified using a specific and linear analytical method, such as UV-Vis spectroscopy or HPLC.



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Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Analysis Protocols

Methodology:

- **Sample Preparation:** A solution of **methyl 2,4-dihydroxybenzoate** is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0 A.U.).^[12]

- Cuvette Preparation: A quartz cuvette is cleaned and rinsed with the solvent.^[12] The cuvette is filled with the pure solvent to serve as a blank.
- Instrument Calibration: The cuvette containing the blank is placed in the spectrophotometer. A baseline or "zero" scan is performed to subtract the absorbance of the solvent and cuvette.^{[13][14]}
- Sample Measurement: The blank is replaced with the sample cuvette. The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is identified.^[15]

Methodology (Solid Sample - KBr Pellet):

- Sample Preparation: Approximately 1-2 mg of dry **methyl 2,4-dihydroxybenzoate** is mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine, homogeneous powder using a mortar and pestle.^[16]
- Pellet Formation: The powder is placed into a pellet press and subjected to high pressure to form a thin, transparent or translucent disk.^[16]
- Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer.^[16] A background spectrum (of air) is collected. Then, the sample spectrum is recorded. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm^{-1}).

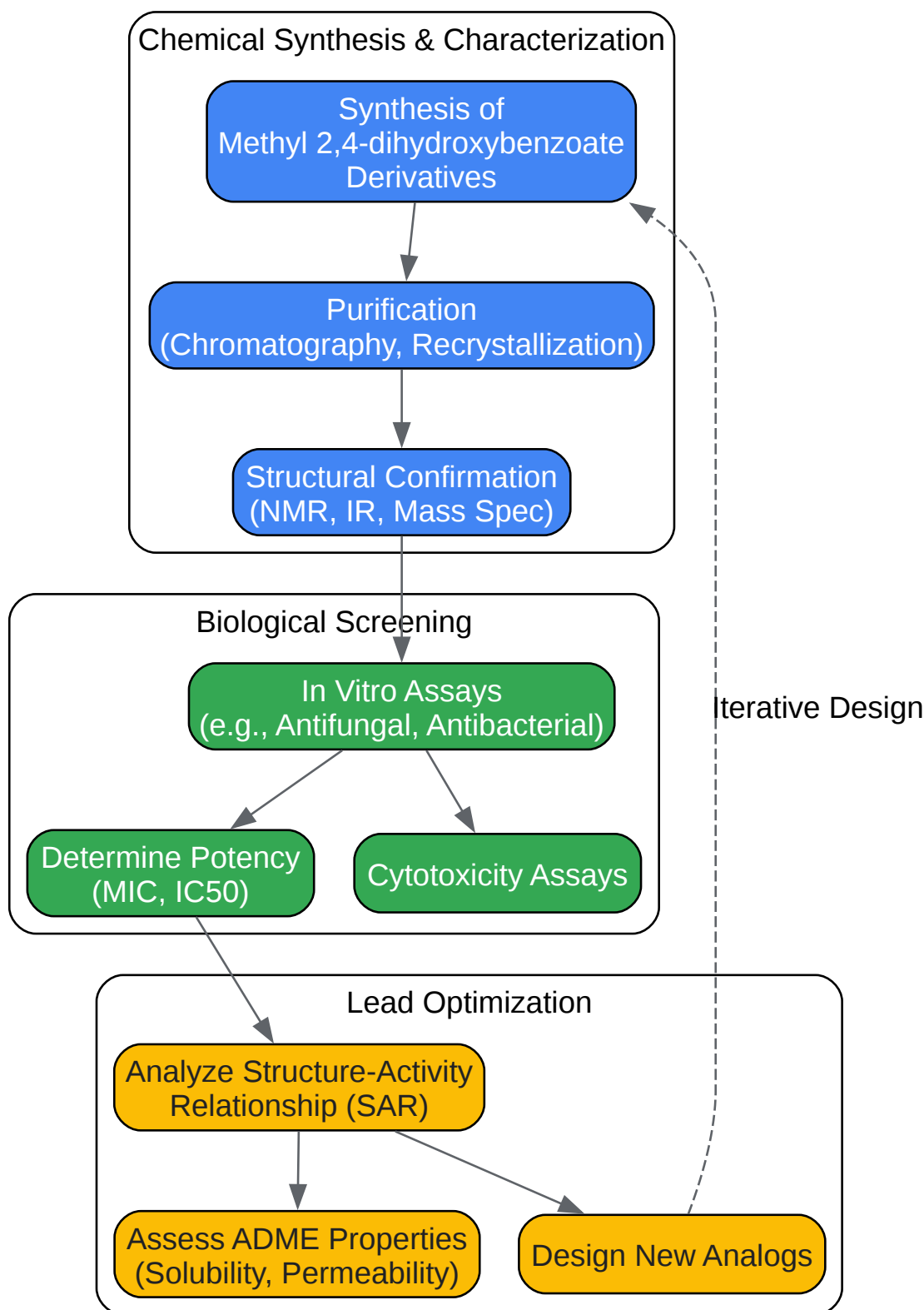
Methodology (^1H NMR):

- Sample Preparation: 5-20 mg of **methyl 2,4-dihydroxybenzoate** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.^[17] The solution must be homogeneous.^[17]
- Instrument Setup: The NMR tube is placed in a spinner and inserted into the spectrometer's magnet.^[18]
- Tuning and Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.^[17] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.^[17]

- **Data Acquisition:** The appropriate pulse sequence is selected, and the experiment is initiated. Data is collected over a number of scans to improve the signal-to-noise ratio.[\[17\]](#)
- **Processing:** The raw data (Free Induction Decay) is subjected to a Fourier Transform to generate the final NMR spectrum, which is then phased, baseline-corrected, and referenced (e.g., to residual solvent peak).

Application in Drug Development: A Conceptual Workflow

Methyl 2,4-dihydroxybenzoate and its derivatives have shown potential biological activities, including antifungal and antibacterial properties.[\[19\]](#)[\[20\]](#) The following diagram illustrates a conceptual workflow for leveraging such a compound in an early-stage drug discovery program.



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Conceptual workflow for drug discovery.

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